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Compound of Interest |

Compound Name: 1-(3-Fluorophenyl)piperidin-4-one
CAS No.: 158553-31-2
Cat. No.: B136318
Get Quote
. J

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-
Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for
researchers, scientists, and drug development professionals, offering field-proven insights into
the structural elucidation of this important chemical entity. The piperidin-4-one nucleus is a
versatile scaffold in medicinal chemistry, known to be a pharmacophore for a range of
biological activities, including anticancer and anti-HIV properties.[1] The synthesis of such
derivatives is often achieved through methods like the Mannich reaction.[1]

Molecular Structure and Key Features

1-(3-Fluorophenyl)piperidin-4-one is a disubstituted piperidinone derivative. The core
structure consists of a piperidine ring with a ketone functional group at the 4-position and a 3-
fluorophenyl group attached to the nitrogen atom. The fluorine atom on the phenyl ring
introduces specific spectroscopic signatures that are crucial for its identification and
characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-(3-Fluorophenyl)piperidin-4-one, both *H and
13C NMR are essential for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 1-(3-Fluorophenyl)piperidin-4-one is expected to show distinct
signals for the protons on the piperidine ring and the fluorophenyl group. The chemical shifts
are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the
nitrogen atom, as well as the fluorine atom on the aromatic ring.

Expected *H NMR Data:

Chemical Shift (5,

Protons Multiplicity Integration
ppm)

H-2', H-6' (Piperidine) 3.5-37 t 4H

H-3', H-5' (Piperidine) 2.6 - 2.8 t 4H

Aromatic H 6.8-7.3 m 4H

» Piperidine Protons: The protons on the carbons adjacent to the nitrogen (H-2' and H-6") are
expected to appear as a triplet in the downfield region (6 3.5 - 3.7 ppm) due to deshielding
by the nitrogen atom. The protons on the carbons adjacent to the carbonyl group (H-3' and
H-5") will also likely appear as a triplet, but at a slightly more upfield position (6 2.6 - 2.8

ppm).

o Aromatic Protons: The protons on the 3-fluorophenyl group will exhibit complex splitting
patterns in the aromatic region of the spectrum (o 6.8 - 7.3 ppm) due to both proton-proton
and proton-fluorine coupling.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
presence of the carbonyl group, the fluorinated aromatic ring, and the piperidine ring will result
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in a characteristic set of signals.

Expected 3C NMR Data:

Carbon

Chemical Shift (o, ppm)

C=0

206 - 210

C-F (Aromatic)

161 - 164 (d, 1JC-F = 245 Hz)

Aromatic C 105 -131
C-2', C-6' (Piperidine) 45 - 50
C-3', C-5' (Piperidine) 40 - 45

o Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, typically

appearing in the range of & 206-210 ppm.[2]

o Aromatic Carbons: The carbon atom directly bonded to the fluorine will show a characteristic

doublet with a large one-bond coupling constant (1JC-F) of approximately 245 Hz. The other

aromatic carbons will also exhibit smaller couplings to the fluorine atom.

¢ Piperidine Carbons: The carbons of the piperidine ring will appear in the upfield region of the

spectrum. The carbons adjacent to the nitrogen (C-2' and C-6') are expected around & 45-50

ppm, while those adjacent to the carbonyl group (C-3' and C-5') will be in the & 40-45 ppm

range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(3-Fluorophenyl)piperidin-4-one will be dominated by the stretching vibration

of the carbonyl group.

Expected IR Data:
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Functional Group Wavenumber (cm~—?) Intensity
C=0 Stretch 1710 - 1725 Strong

C-N Stretch 1180 - 1220 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2950 Medium

C-F Stretch 1100 - 1200 Strong

e C=0 Stretch: A strong absorption band in the region of 1710-1725 cm~! is indicative of the
ketone carbonyl group.[2]

e C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected to appear in
the fingerprint region.

e C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm~1,
while aliphatic C-H stretches appear below 3000 cm—1.

e C-F Stretch: A strong band in the 1100-1200 cm~1 region is characteristic of the C-F bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its structural elucidation.

Expected MS Data:

e Molecular lon (M+): The molecular ion peak is expected at m/z = 193.22, corresponding to
the molecular formula C11H12FNO.

o Key Fragmentation Patterns: The fragmentation of 1-(3-Fluorophenyl)piperidin-4-one is
likely to involve the cleavage of the piperidine ring. Common fragmentation pathways for
piperidine derivatives involve the loss of side chains and ring cleavage. The presence of the
fluorophenyl group will also influence the fragmentation, leading to characteristic ions.

Molecular Structure and Fragmentation Logic
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Caption: Key fragmentation pathways for 1-(3-Fluorophenyl)piperidin-4-one in MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural
elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for 1-
(3-Fluorophenyl)piperidin-4-one.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the
instrument to ensure optimal resolution.
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e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024
or more) and a longer relaxation delay may be necessary.

o Data Processing: Process the acquired data by applying Fourier transformation, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

o Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small
amount of the sample with dry KBr powder and press it into a thin, transparent disk.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and
allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm™1).

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry Protocol

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-
MS).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) for GC-
MS or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

o Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
and identify the major fragmentation pathways.
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Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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 To cite this document: BenchChem. [Spectroscopic Characterization of 1-(3-
Fluorophenyl)piperidin-4-one: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b136318/docs#spectroscopic-
characterization-of-1-3-fluorophenyl-piperidin-4-one-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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